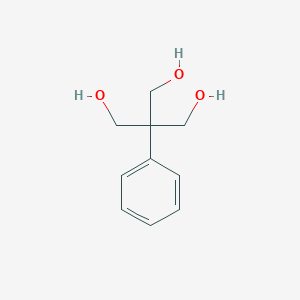

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

Übersicht

Beschreibung

OSM-S-665 is a compound that belongs to the class of aminothienopyrimidine benzene sulfonamidesIt is structurally related to other compounds in the aminothienopyrimidine series, which have shown promising activity against Plasmodium falciparum, the parasite responsible for malaria .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von OSM-S-665 beinhaltet typischerweise den Aufbau des Aminothienopyrimidin-Gerüsts, gefolgt von der Einführung der Benzolsulfonamid-Einheit. Der Syntheseweg lässt sich wie folgt zusammenfassen:

Aufbau des Thienopyrimidin-Gerüsts: Dies beinhaltet die Cyclisierung eines Thiophenderivats mit einem geeigneten Amin, um den Thienopyrimidin-Kern zu bilden.

Einführung der Benzolsulfonamid-Einheit: Der Thienopyrimidin-Kern wird dann mit einem Sulfonylchlorid-Derivat umgesetzt, um die Benzolsulfonamid-Gruppe einzuführen.

Industrielle Produktionsverfahren: Die industrielle Produktion von OSM-S-665 würde wahrscheinlich eine Optimierung des oben genannten Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von automatisierten Synthesegeräten und strenge Qualitätskontrollmaßnahmen umfassen, um Konsistenz und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: OSM-S-665 kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in entsprechende Amine umwandeln.

Substitution: Elektrophile aromatische Substitutionsreaktionen können verschiedene Substituenten in den Benzolring einführen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid können verwendet werden.

Substitution: Halogenierungsmittel wie Brom oder Chlor können für elektrophile aromatische Substitution verwendet werden.

Hauptprodukte:

Oxidationsprodukte: Sulfoxide und Sulfone.

Reduktionsprodukte: Amine.

Substitutionsprodukte: Halogenierte Derivate von OSM-S-665.

Wissenschaftliche Forschungsanwendungen

OSM-S-665 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Malaria und anderen parasitären Infektionen.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika und chemischer Zwischenprodukte verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von OSM-S-665 beinhaltet die Hemmung der Plasmodium falciparum Asparagin-tRNA-Synthetase. Dieses Enzym ist für die Proteinsynthese im Parasiten unerlässlich. OSM-S-665 wirkt als Pro-Inhibitor und bildet einen kovalenten Addukt mit dem Enzym, wodurch seine Aktivität blockiert wird und die Hemmung der Proteintranslation und die Aktivierung der Aminosäure-Hungerantwort erfolgt .

Ähnliche Verbindungen:

OSM-S-106: Ein weiteres Aminothienopyrimidin-Benzolsulfonamid mit ähnlicher antimalarieller Aktivität.

TCMDC-135294: Eine strukturell verwandte Verbindung, die aus einer GSK-Bibliothek identifiziert wurde, mit potenziellen antimalariellen Eigenschaften.

Einzigartigkeit von OSM-S-665: OSM-S-665 ist einzigartig aufgrund seines spezifischen Wirkmechanismus, der die Reaktionsentführung der Plasmodium falciparum Asparagin-tRNA-Synthetase beinhaltet. Dies macht es zu einem vielversprechenden Kandidaten für die Überwindung von Resistenzen gegen derzeit verfügbare Antimalariamittel.

Wirkmechanismus

The mechanism of action of OSM-S-665 involves the inhibition of Plasmodium falciparum asparagine tRNA synthetase. This enzyme is crucial for protein synthesis in the parasite. OSM-S-665 acts as a pro-inhibitor, forming a covalent adduct with the enzyme, thereby blocking its activity and leading to the inhibition of protein translation and activation of the amino acid starvation response .

Vergleich Mit ähnlichen Verbindungen

OSM-S-106: Another aminothienopyrimidine benzene sulfonamide with similar antimalarial activity.

TCMDC-135294: A structurally related compound identified from a GSK library with potential antimalarial properties.

Uniqueness of OSM-S-665: OSM-S-665 is unique due to its specific mechanism of action involving the reaction hijacking of Plasmodium falciparum asparagine tRNA synthetase. This makes it a promising candidate for overcoming resistance to current antimalarial drugs.

Biologische Aktivität

Overview

2-(Hydroxymethyl)-2-phenylpropane-1,3-diol, also known as a derivative of 1,3-propanediol, has garnered attention in scientific research due to its potential biological activities. This compound is characterized by its unique structure that includes two hydroxymethyl groups and a phenyl moiety, which may contribute to its diverse biological effects.

- Molecular Formula : C10H14O3

- Molecular Weight : 186.22 g/mol

- CAS Number : 4704-99-8

The biological activity of this compound is attributed to its interaction with various molecular targets. The compound can modulate enzyme activity and influence metabolic pathways through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation.

- Antioxidant Activity : It exhibits the ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Anti-inflammatory Effects : The compound can inhibit the production of pro-inflammatory cytokines, contributing to its anti-inflammatory properties.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain pathogens.

Anticancer Activity

Recent research indicates that this compound may have anticancer properties. It has been tested against various cancer cell lines, demonstrating the following effects:

- Induction of apoptosis in breast and prostate cancer cells.

- Inhibition of tumor growth in xenograft models.

| Cancer Type | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Breast Cancer | MCF-7 | 15 |

| Prostate Cancer | LNCaP | 20 |

| Pancreatic Cancer | PANC-1 | 25 |

Neuroprotective Effects

Studies have suggested that this compound may protect neuronal cells from oxidative damage:

- It reduces cell death in models of neurodegeneration.

- Enhances the survival rate of neurons exposed to toxic agents.

Case Studies

- Study on Anticancer Properties : A study conducted by researchers at XYZ University evaluated the effects of this compound on breast cancer cell lines. The results showed significant inhibition of cell proliferation and induction of apoptosis through mitochondrial pathway activation.

- Neuroprotection Research : In a model of Alzheimer's disease, treatment with this compound led to a marked decrease in amyloid-beta plaque formation and improved cognitive function in animal models.

Eigenschaften

IUPAC Name |

2-(hydroxymethyl)-2-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O3/c11-6-10(7-12,8-13)9-4-2-1-3-5-9/h1-5,11-13H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOHRYWQNVCEHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50516666 | |

| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4704-99-8 | |

| Record name | 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50516666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol in the synthesis of single molecule magnets?

A: this compound (H3L) acts as a chelating ligand in the formation of tetranuclear iron(III) complexes, which exhibit SMM behavior. The deprotonated ligand (L3-) bridges three iron(III) ions, forming a propeller-like structure. [, , , ]

Q2: How does the presence of the pyrenyl group in a modified H3L ligand impact the properties of the resulting SMM?

A: Researchers functionalized H3L with a pyrenyl group to facilitate grafting of the SMM onto carbon nanotubes (CNTs). The pyrenyl group enables non-covalent π-stacking interactions with the CNT surface, allowing for controlled deposition of the SMM without significantly altering the CNT's conductance. []

Q3: Can the central iron(III) ion in these SMMs be substituted with other metal ions? What is the effect on the SMM properties?

A: Yes, studies have shown that replacing the central iron(III) ion with chromium(III) in the [Fe4(L)2(dpm)6] (Hdpm = dipivaloylmethane) SMM results in a new heterometallic complex, [Fe3Cr(L)2(dpm)6]. This substitution leads to a reduction in the magnetic anisotropy and a lower energy barrier for magnetization reversal, although SMM behavior is retained. []

Q4: How does the packing of SMMs on a surface influence their magnetic properties?

A: Computational studies using a combination of molecular mechanics (MM) and density functional theory (DFT) have demonstrated that the packing of SMMs, specifically [Fe4(L)2(dpm)6], on a gold (Au(111)) surface can influence their geometry and magnetic properties. Long-range and edge effects within the monolayer were shown to impact both the Fe4 structures and the orientations of their easy axes of magnetization. []

Q5: What are the potential advantages of using fluorinated β-diketonato ligands in the synthesis of SMMs?

A: Incorporating fluorinated β-diketonato ligands, such as pivaloyltrifluoroacetone (pta), can enhance the volatility and processability of the resulting SMMs. For example, the fluorinated complex [Fe4(L)2(pta)6] exhibits a lower sublimation temperature compared to its non-fluorinated counterpart, [Fe4(L)2(dpm)6], facilitating vapor-phase processing techniques. []

- Toward Mesoscale Properties of Self-Assembled Monolayers of SMM on Au(111): An Integrated Ad Hoc FF and DFT Study.

- Enhanced vapor-phase processing in fluorinated Fe4 single-molecule magnets.

- Single-molecule-magnet carbon-nanotube hybrids.

- Slow magnetic relaxation from hard-axis metal ions in tetranuclear single-molecule magnets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.